REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=2)=O)=[CH:4][CH:3]=1.O1[CH2:21][CH2:20][CH2:19][CH2:18]1.Cl.[CH2:23](OCC)C>>[C:11]1([CH3:14])[CH:12]=[CH:13][C:8]([C:6]([C:5]2[CH:15]=[CH:16][C:2]([CH3:1])=[CH:3][CH:4]=2)=[C:18]2[CH:23]=[CH:21][CH:20]=[CH:19]2)=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
6.72 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C(=O)C2=CC=C(C=C2)C)C=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
sodium cyclopentadienyl tetrahydrofuran
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 6 days
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 200-ml two-neck flask equipped with a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
while cooling it in an ice water bath
|
Type
|
TEMPERATURE
|
Details
|
while cooling it in an ice water bath
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed twice with 100 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After the solution was dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
the obtained product was purified by column chromatography
|
Type
|
CUSTOM
|
Details
|
The measurement result
|
Reaction Time |
6 d |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=C(C=C1)C(=C1C=CC=C1)C1=CC=C(C=C1)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |